molecular formula C17H11BrO4 B2594891 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate CAS No. 326886-76-4

2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate

Cat. No.: B2594891
CAS No.: 326886-76-4
M. Wt: 359.175
InChI Key: SJLDLSCWCLVKPT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C15H9BrO3 It is known for its unique structure, which combines a bromophenyl group with a benzofuran carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate typically involves the esterification of 1-benzofuran-2-carboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Quinone derivatives of the benzofuran ring.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s ability to bind to specific sites, while the benzofuran moiety can participate in electron transfer reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 5-bromo-1-benzofuran-2-carboxylate
  • 4-Bromophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromophenyl group and a benzofuran carboxylate moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-13-7-5-11(6-8-13)14(19)10-21-17(20)16-9-12-3-1-2-4-15(12)22-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLDLSCWCLVKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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